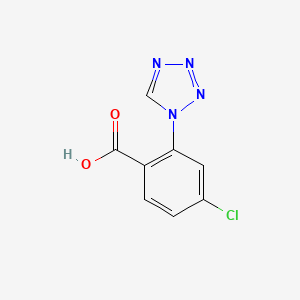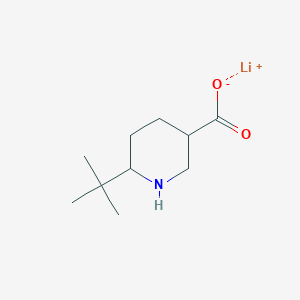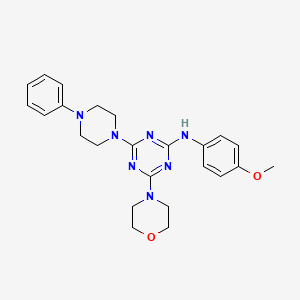
4-chloro-2-(1H-tetrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C8H5ClN4O2 and its molecular weight is 224.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
4-(1H-Tetrazol-5-yl)benzoic acid, a related compound, demonstrates hydrogen-bonding and π–π stacking interactions, contributing to its three-dimensional network structure, relevant in crystallography and material science (Li et al., 2008).
2. Coordination Polymers and Spectral Studies
Modifications of ligands similar to 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid influence the structure and properties of metal complexes, demonstrating its potential in designing coordination polymers with varied topologies and spectral properties (Song et al., 2009).
3. Photodecomposition Studies
Chlorobenzoic acids, including 4-chloro variants, undergo photodecomposition, leading to the formation of hydroxybenzoic acids. This insight is valuable in environmental chemistry, particularly in understanding the breakdown of similar compounds in water treatment (Crosby & Leitis, 1969).
4. Molecular Frameworks and Gas Adsorption
Research on 4-(1H-tetrazole-5-yl)benzoic acid, a structurally similar compound, in the synthesis of Metal Organic Frameworks (MOFs) showcases the material's potential in gas adsorption, highlighting its utility in storage and filtration applications (Pachfule et al., 2011).
5. Luminescent Sensors
Coordination polymers with 4-(1H-tetrazol-5-yl)-benzoic acid show promising applications as luminescent sensors for detecting metal ions and nitroaromatic explosives in aqueous solutions, useful in environmental monitoring and security (Zhang et al., 2017).
Direcciones Futuras
The future directions for research on 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its potential biological activities. For instance, similar compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.
Pharmacokinetics
Similar compounds have been suggested to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Similar compounds have demonstrated cytotoxic activities against cancer cell lines . This suggests that 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid may also have potential anticancer effects.
Propiedades
IUPAC Name |
4-chloro-2-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHKEJFZXGUNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)


![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)






